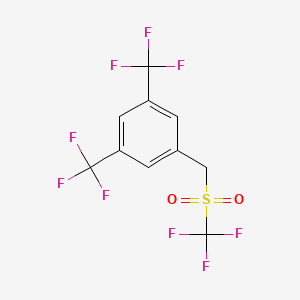

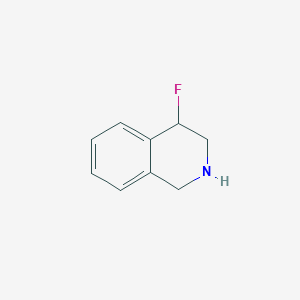

4-Fluoro-1,2,3,4-tetrahydroisoquinoline

説明

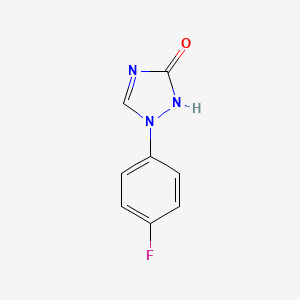

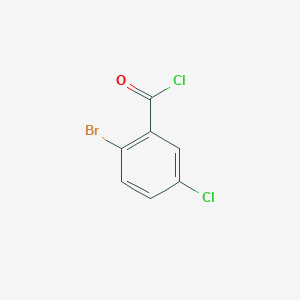

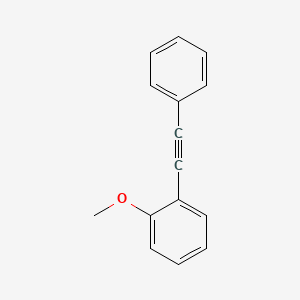

4-Fluoro-1,2,3,4-tetrahydroisoquinoline (4-F-THIQ) is a chemical compound that has gained attention in recent years due to its potential as a therapeutic agent. This compound belongs to the tetrahydroisoquinoline family, which has been extensively studied for its various biological activities. The unique fluorine substitution in 4-F-THIQ has been shown to enhance its biological properties, making it a promising candidate for further research.

科学的研究の応用

Synthesis and Transformation

4-Fluoro-1,2,3,4-tetrahydroisoquinoline derivatives have been utilized in the synthesis of various compounds, highlighting their importance in organic chemistry. For instance, the synthesis of 8-Fluoro-3,4-dihydroisoquinoline, which is closely related to this compound, has been described. This synthesis utilizes a directed ortho-lithiation reaction and the resulting compounds are valuable in creating potential central nervous system drug candidates (Hargitai et al., 2018).

Pharmacological Evaluation

Certain 1,2,3,4-tetrahydroisoquinoline derivatives, such as 1-isopropyl derivatives, have been synthesized and evaluated for their bradycardic activities. These studies show that structural modifications on the tetrahydroisoquinoline ring significantly influence their biological activity, particularly in the context of antihypertensive effects (Watanuki et al., 2011).

Novel Synthesis Approaches

Innovative methods have been developed for synthesizing various fluorinated isoquinolines, including 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluorotetrahydroisoquinolines. These methods involve silver-catalyzed intramolecular aminofluorination of alkyne, representing a significant advancement in the efficient synthesis of these compounds (Liu et al., 2013).

Catalysis and Asymmetric Synthesis

C1-chiral tetrahydroisoquinolines, which include this compound derivatives, are recognized for their wide range of bioactivities and applications in asymmetric catalysis. Novel strategies have been developed for the stereoselective synthesis of these compounds, significantly contributing to the field of asymmetric synthesis and natural product synthesis (Liu et al., 2015).

Crystal Engineering and Fluorine Substitution

Studies on crystal engineering have investigated the influence of organic fluorine, such as in fluorine-substituted isoquinolines, on crystal packing. These studies provide insights into the role of fluorine in altering molecular conformations and intermolecular interactions, which is crucial for understanding the material properties of these compounds (Choudhury et al., 2003; Choudhury & Row, 2006).

作用機序

Target of Action

4-Fluoro-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of tetrahydroisoquinoline, a structural motif present in various bioactive compounds and pharmaceuticals

Biochemical Pathways

. This suggests that they may influence pathways related to neuroprotection and restoration.

Result of Action

. This suggests that this compound may have similar effects.

Action Environment

. This suggests that the synthesis and functionalization of this compound could be influenced by environmental factors.

将来の方向性

The future directions in the research of 1,2,3,4-tetrahydroisoquinoline derivatives involve the development of new and environmentally friendly methods for the synthesis of THIQ derivatives . There is also intense interest in the development of ponytails that are functionalized and/or based upon smaller perfluorinated units, in part to promote biodegradability .

生化学分析

Cellular Effects

4-Fluoro-1,2,3,4-tetrahydroisoquinoline has been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to penetrate the blood-brain barrier (BBB) due to increased lipophilicity is particularly noteworthy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies . These studies help in understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed . These studies are crucial for determining the safe and effective dosage range for potential therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential impact on health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its biological activity and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is directed by targeting signals or post-translational modifications . These factors determine the compound’s activity and function within specific compartments or organelles, contributing to its overall biological effects.

特性

IUPAC Name |

4-fluoro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9,11H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEAELIWPMHPQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379207 | |

| Record name | 4-fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

537033-79-7 | |

| Record name | 4-Fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537033-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-fluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,5-Trimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3031508.png)